molecular formula C27H34BrNO7S B4261457 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B4261457
M. Wt: 596.5 g/mol
InChI Key: BTFJKAMLACKNDK-UHFFFAOYSA-N
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Description

3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound that belongs to the class of hexahydroquinolines

Properties

IUPAC Name

3-O-(2-ethylsulfanylethyl) 6-O-methyl 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34BrNO7S/c1-7-35-19-13-16(12-17(28)25(19)33-5)22-21(27(32)36-9-10-37-8-2)15(4)29-18-11-14(3)20(26(31)34-6)24(30)23(18)22/h12-14,20,22,29H,7-11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFJKAMLACKNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CC(C(C3=O)C(=O)OC)C)NC(=C2C(=O)OCCSCC)C)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34BrNO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. The starting materials may include ethylsulfanyl ethyl derivatives, bromo-ethoxy-methoxyphenyl compounds, and hexahydroquinoline precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize waste. Advanced purification techniques, such as chromatography and crystallization, would be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Halogen atoms, such as bromine, can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols

Scientific Research Applications

Chemistry

In chemistry, 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate could be explored as a lead compound for drug development. Its structural features may allow for the design of analogs with improved pharmacological properties, such as increased potency, selectivity, or reduced toxicity.

Industry

In industry, this compound may find applications in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its unique chemical properties could be leveraged to develop new products or improve existing processes.

Mechanism of Action

The mechanism of action of 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate likely involves interactions with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies, such as molecular docking or biochemical assays, are required to elucidate the precise targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate include other hexahydroquinoline derivatives with varying substituents. Examples include:

  • 3-[2-(Methylsulfanyl)ethyl] 6-methyl 4-(3-chloro-5-ethoxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
  • 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-bromo-5-methoxy-4-ethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Uniqueness

The uniqueness of 3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate lies in its specific combination of functional groups and substituents. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for targeted modifications, enabling the development of new derivatives with tailored properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Reactant of Route 2
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3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

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